3-(1H-tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate
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Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate is a complex organic compound that features a tetrazole ring and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate typically involves the formation of the tetrazole ring followed by the esterification process. One common method to synthesize tetrazole derivatives is through the reaction of amines with triethyl orthoformate and sodium azide under catalyzed conditions . The esterification can be achieved by reacting the tetrazole derivative with 2-(2-chlorophenoxy)propanoic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly solvents and catalysts is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the chlorophenoxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups to the chlorophenoxy moiety .
Scientific Research Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying receptor-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various biological receptors. This interaction can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative with similar bioisosteric properties.
2-(2-Chlorophenoxy)propanoic acid: The parent compound used in the synthesis of the ester.
5-Phenyltetrazole: Another tetrazole derivative with different substituents.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate is unique due to the combination of the tetrazole ring and the chlorophenoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H13ClN4O3 |
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Molecular Weight |
344.75 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(2-chlorophenoxy)propanoate |
InChI |
InChI=1S/C16H13ClN4O3/c1-11(23-15-8-3-2-7-14(15)17)16(22)24-13-6-4-5-12(9-13)21-10-18-19-20-21/h2-11H,1H3 |
InChI Key |
JAFKPGMEVSTHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC(=C1)N2C=NN=N2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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